molecular formula C10H3F6NO2 B14503030 4,7-Bis(trifluoromethyl)isoindole-1,3-dione CAS No. 64219-31-4

4,7-Bis(trifluoromethyl)isoindole-1,3-dione

Cat. No.: B14503030
CAS No.: 64219-31-4
M. Wt: 283.13 g/mol
InChI Key: YSUNXZLYKSZWIW-UHFFFAOYSA-N
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Description

4,7-Bis(trifluoromethyl)isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(trifluoromethyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with primary amines in the presence of trifluoromethylating agents. One common method is the condensation of phthalic anhydride with 4,7-bis(trifluoromethyl)aniline under acidic conditions, followed by cyclization to form the isoindole-1,3-dione core .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Green chemistry principles, such as solvent-free reactions and the use of renewable resources, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4,7-Bis(trifluoromethyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted isoindole-1,3-dione derivatives, quinones, and hydroxy compounds .

Scientific Research Applications

4,7-Bis(trifluoromethyl)isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Bis(trifluoromethyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, leading to inhibition or modulation of their activity. The compound can form stable complexes with metal ions, which can further influence its reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: These groups also contribute to the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

64219-31-4

Molecular Formula

C10H3F6NO2

Molecular Weight

283.13 g/mol

IUPAC Name

4,7-bis(trifluoromethyl)isoindole-1,3-dione

InChI

InChI=1S/C10H3F6NO2/c11-9(12,13)3-1-2-4(10(14,15)16)6-5(3)7(18)17-8(6)19/h1-2H,(H,17,18,19)

InChI Key

YSUNXZLYKSZWIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C(=O)NC2=O)C(F)(F)F

Origin of Product

United States

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